Methyl2-Deoxy-5-o-pivaloyl-alpha-D-threo-pentofuranoside
Methyl2-Deoxy-5-o-pivaloyl-alpha-D-threo-pentofuranoside
Brand Name:
Vulcanchem
CAS No.:
138147-42-9
VCID:
VC21207203
InChI:
InChI=1S/C11H20O5/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9,12H,5-6H2,1-4H3/t7-,8-,9+/m1/s1
SMILES:
CC(C)(C)C(=O)OCC1C(CC(O1)OC)O
Molecular Formula:
C11H20O5
Molecular Weight:
232.27 g/mol
Methyl2-Deoxy-5-o-pivaloyl-alpha-D-threo-pentofuranoside
CAS No.: 138147-42-9
Cat. No.: VC21207203
Molecular Formula: C11H20O5
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138147-42-9 |
|---|---|
| Molecular Formula | C11H20O5 |
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C11H20O5/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9,12H,5-6H2,1-4H3/t7-,8-,9+/m1/s1 |
| Standard InChI Key | LVXNBYHAAHVEJL-HLTSFMKQSA-N |
| Isomeric SMILES | CC(C)(C)C(=O)OC[C@@H]1[C@@H](C[C@H](O1)OC)O |
| SMILES | CC(C)(C)C(=O)OCC1C(CC(O1)OC)O |
| Canonical SMILES | CC(C)(C)C(=O)OCC1C(CC(O1)OC)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator